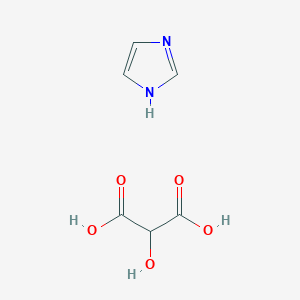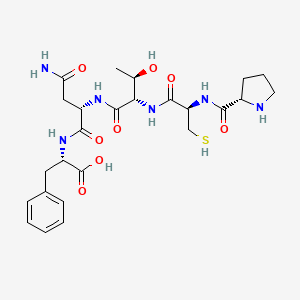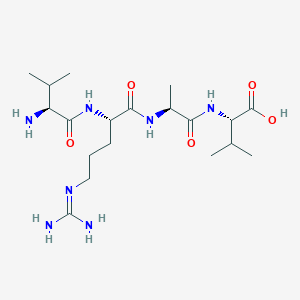![molecular formula C57H78Br2O4 B12538248 2',7'-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9'-spirobi[fluorene] CAS No. 678988-33-5](/img/structure/B12538248.png)
2',7'-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9'-spirobi[fluorene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,7’-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9’-spirobi[fluorene] is a complex organic compound that belongs to the family of spirobifluorenes. This compound is characterized by its unique structure, which includes multiple bromine and octyloxy substituents. It is primarily used in advanced materials science, particularly in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7’-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9’-spirobi[fluorene] typically involves multiple steps, starting from commercially available fluorene derivatives. The key steps include:
Alkylation: The attachment of octyloxy groups to the fluorene core.
Spirocyclization: The formation of the spiro linkage between two fluorene units.
Each of these steps requires specific reaction conditions, such as the use of brominating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., octyl bromide), and catalysts (e.g., palladium-based catalysts) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
2’,7’-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9’-spirobi[fluorene] undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger conjugated systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are used.
Coupling Reactions: Palladium-based catalysts and organoboron compounds are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce extended conjugated systems with enhanced electronic properties.
科学的研究の応用
2’,7’-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9’-spirobi[fluorene] has a wide range of scientific research applications, including:
Organic Electronics: Used as a building block in the synthesis of materials for OLEDs and OPVs.
Photovoltaics: Employed in the development of organic solar cells due to its excellent light-absorbing properties.
Sensors: Utilized in the fabrication of chemical sensors and biosensors.
Materials Science: Investigated for its potential in creating new materials with unique optical and electronic properties.
作用機序
The mechanism by which 2’,7’-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9’-spirobi[fluorene] exerts its effects is primarily related to its electronic structure. The presence of bromine and octyloxy groups influences the compound’s electron distribution, making it suitable for use in electronic devices. The spiro linkage provides structural rigidity, enhancing the stability and performance of the materials in which it is incorporated.
類似化合物との比較
Similar Compounds
2,7-Dibromofluorene: A simpler compound with similar bromine substituents but lacking the spiro linkage and octyloxy groups.
Spiro-OMeTAD: A widely used hole transport material in perovskite solar cells, with a similar spiro structure but different substituents.
Uniqueness
2’,7’-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9’-spirobi[fluorene] is unique due to its combination of bromine and octyloxy substituents, which provide a balance of electronic properties and solubility. The spiro linkage adds to its structural stability, making it a valuable component in advanced materials for organic electronics.
特性
CAS番号 |
678988-33-5 |
|---|---|
分子式 |
C57H78Br2O4 |
分子量 |
987.0 g/mol |
IUPAC名 |
2',7'-dibromo-2,3,6,7-tetraoctoxy-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C57H78Br2O4/c1-5-9-13-17-21-25-33-60-53-39-47-48-40-54(61-34-26-22-18-14-10-6-2)56(63-36-28-24-20-16-12-8-4)42-52(48)57(51(47)41-55(53)62-35-27-23-19-15-11-7-3)49-37-43(58)29-31-45(49)46-32-30-44(59)38-50(46)57/h29-32,37-42H,5-28,33-36H2,1-4H3 |
InChIキー |
KLXXRKWAGMGQFO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C24C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12538177.png)
![3-[(2-Hydroxyethyl)sulfanyl]-1-(4-nitrophenyl)propan-1-one](/img/structure/B12538180.png)

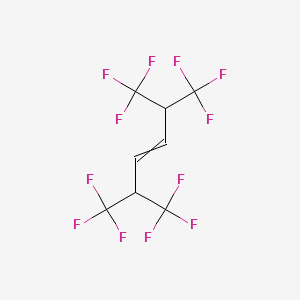
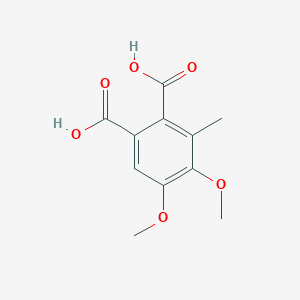
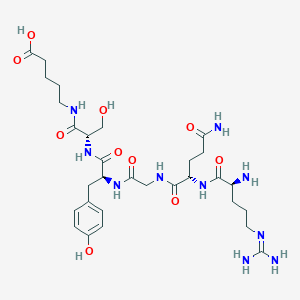
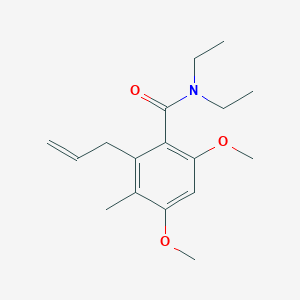
![(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid](/img/structure/B12538230.png)

